(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hcl (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17494088
InChI: InChI=1S/C11H16FN.ClH/c1-3-4-11(13)10-7-9(12)6-5-8(10)2;/h5-7,11H,3-4,13H2,1-2H3;1H/t11-;/m0./s1
SMILES:
Molecular Formula: C11H17ClFN
Molecular Weight: 217.71 g/mol

(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hcl

CAS No.:

Cat. No.: VC17494088

Molecular Formula: C11H17ClFN

Molecular Weight: 217.71 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hcl -

Specification

Molecular Formula C11H17ClFN
Molecular Weight 217.71 g/mol
IUPAC Name (1S)-1-(5-fluoro-2-methylphenyl)butan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H16FN.ClH/c1-3-4-11(13)10-7-9(12)6-5-8(10)2;/h5-7,11H,3-4,13H2,1-2H3;1H/t11-;/m0./s1
Standard InChI Key FPFDYLWZWZRYFN-MERQFXBCSA-N
Isomeric SMILES CCC[C@@H](C1=C(C=CC(=C1)F)C)N.Cl
Canonical SMILES CCCC(C1=C(C=CC(=C1)F)C)N.Cl

Introduction

Overview of the Compound
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine HCl is a chiral amine hydrochloride salt that may be of interest in pharmaceutical or chemical research due to its structural features. The compound consists of a fluorinated aromatic ring and a butanamine backbone, which could be relevant for bioactivity studies.

Synthesis

A potential synthesis route for this compound involves:

  • Starting Materials: Fluorinated aromatic precursors and chiral amine reagents.

  • Reaction Steps:

    • Electrophilic substitution to introduce the fluorine group.

    • Chiral resolution or asymmetric synthesis to obtain the (S)-enantiomer.

    • Formation of the hydrochloride salt through reaction with HCl gas or aqueous HCl.

Applications

This compound could have applications in:

  • Pharmaceuticals: As a precursor or active pharmaceutical ingredient (API) in drug development.

  • Chemical Research: For studying stereochemical effects in fluorinated compounds.

Analytical Characterization

Characterization techniques typically include:

  • NMR Spectroscopy: To confirm structural integrity and stereochemistry.

  • Mass Spectrometry (MS): For molecular weight determination.

  • X-ray Crystallography: To elucidate crystal structure if applicable.

TechniquePurpose
NMRStructural confirmation
LC-MSPurity and molecular weight
IR SpectroscopyFunctional group identification

Biological Activity

If applicable, biological studies could focus on:

  • Interaction with receptors or enzymes.

  • Potential as a therapeutic agent.

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